molecular formula C10H15N2O2+ B14264101 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium CAS No. 141702-79-6

1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium

Cat. No.: B14264101
CAS No.: 141702-79-6
M. Wt: 195.24 g/mol
InChI Key: RNVNDFDFEVMRRZ-UHFFFAOYSA-O
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Description

1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium is an organic compound that belongs to the class of benzimidazoles. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with formaldehyde and other reagents under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into other benzimidazole derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce 1,3-dihydroxy-5-methylbenzimidazole.

Scientific Research Applications

1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(hydroxymethyl)urea: Known for its use in various industrial applications.

    DMDM hydantoin: Used as an antimicrobial preservative in cosmetics.

    Bis-tris propane: Utilized as a buffer in molecular biology.

Uniqueness

1,3-Bis(hydroxymethyl)-5-methyl-2,3-dihydro-1H-benzimidazol-1-ium stands out due to its unique chemical structure, which imparts specific properties and reactivity

Properties

CAS No.

141702-79-6

Molecular Formula

C10H15N2O2+

Molecular Weight

195.24 g/mol

IUPAC Name

[3-(hydroxymethyl)-5-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl]methanol

InChI

InChI=1S/C10H14N2O2/c1-8-2-3-9-10(4-8)12(7-14)5-11(9)6-13/h2-4,13-14H,5-7H2,1H3/p+1

InChI Key

RNVNDFDFEVMRRZ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=C(C=C1)[NH+](CN2CO)CO

Origin of Product

United States

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